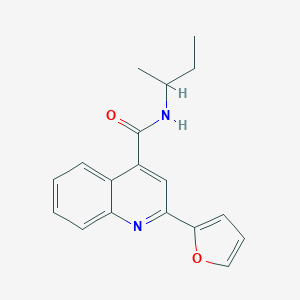
N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Furyl Group: The 2-furyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Carboxamide: The carboxamide group is formed by reacting the quinoline derivative with a suitable amine, such as sec-butylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide: Unique due to its specific substitution pattern and functional groups.
Other Quinolinecarboxamides: Compounds with different substituents on the quinoline ring or carboxamide group.
Uniqueness
This compound is unique due to its specific combination of a sec-butyl group, a furyl group, and a quinolinecarboxamide core. This unique structure may confer distinct biological activities and chemical properties compared to other quinolinecarboxamides.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-12(2)19-18(21)14-11-16(17-9-6-10-22-17)20-15-8-5-4-7-13(14)15/h4-12H,3H2,1-2H3,(H,19,21) |
InChI Key |
JMYRMQNESFWDKV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
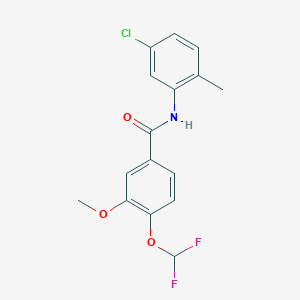
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B279768.png)
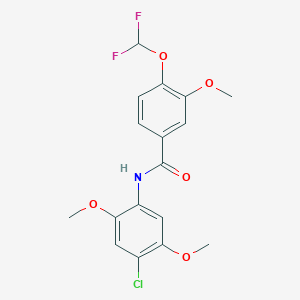
![2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
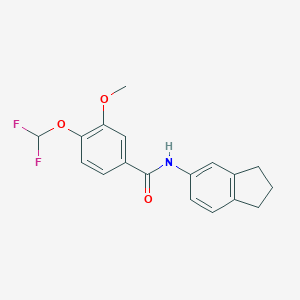
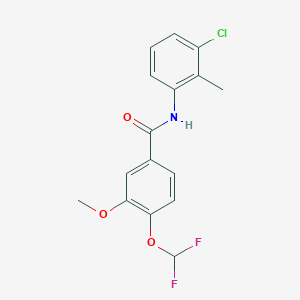
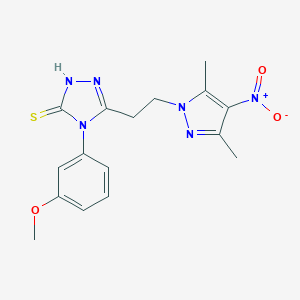
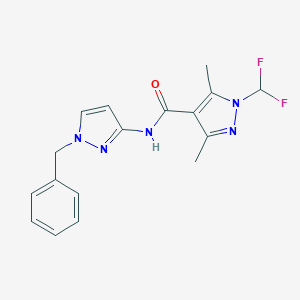
![3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B279784.png)
![N-(1-BENZYL-1H-PYRAZOL-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B279785.png)
